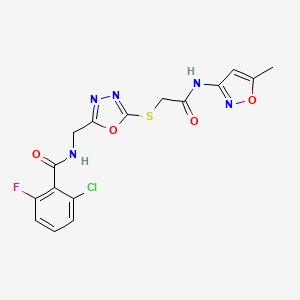
2-chloro-6-fluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-6-fluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H13ClFN5O4S and its molecular weight is 425.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-chloro-6-fluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex molecule that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several functional groups that contribute to its biological activity:
- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can improve their pharmacokinetic profiles.
- Isothiazole and Oxadiazole Moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Benzamide Backbone : This structure is commonly found in many pharmaceutical agents, providing a scaffold for further modifications.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₈ClF₂N₃O₄S
- Molecular Weight : 385.84 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have shown enhanced activity against breast, colon, and lung cancer cells due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
Case Study: Antiproliferative Effects
A study published in 2008 evaluated the antiproliferative activity of fluorinated compounds against several cancer cell lines. The results indicated that specific substitutions at the benzamide position led to increased potency, with some compounds achieving IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing promising inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 5.0 | S. aureus |
| Compound B | 10.0 | E. coli |
| 2-Chloro Compound | 7.5 | Pseudomonas aeruginosa |
HIV Inhibition
Another area of interest is the compound's potential as an antiviral agent. Research focusing on similar structures has demonstrated significant activity against HIV strains. For example, derivatives with similar substitutions were shown to exhibit picomolar activity against wild-type HIV .
The mechanism by which these compounds exert their antiviral effects often involves inhibition of reverse transcriptase or interference with viral entry into host cells. The presence of both chloro and fluoro groups appears to enhance binding affinity to viral targets.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O4S/c1-8-5-11(23-27-8)20-12(24)7-28-16-22-21-13(26-16)6-19-15(25)14-9(17)3-2-4-10(14)18/h2-5H,6-7H2,1H3,(H,19,25)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTWRGOSFDJHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













